molecular formula C11H12O2 B14132336 Methyl (E)-2-(prop-1-en-1-yl)benzoate

Methyl (E)-2-(prop-1-en-1-yl)benzoate

Cat. No.: B14132336
M. Wt: 176.21 g/mol
InChI Key: HTZLNWFVVAMGIA-ZZXKWVIFSA-N
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Description

This compound is synthesized via Grignard addition to methyl (E)-2-(prop-1-en-1-yl)benzoate (E-1t-i), yielding (E)-2-(2-(prop-1-en-1-yl)phenyl)propan-2-ol (E-1t) after quenching and purification . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.45–7.36 (m, 1H), 7.26–7.17 (m, 3H), 5.96 (dq, J = 15.6, 6.6 Hz, 1H), 1.92 (s, 1H), 1.91 (dd, J = 6.6, 1.8 Hz, 1H), 1.66 (s, 3H).
  • ¹³C NMR: δ 144.2, 137.1, 131.8, 128.8, 127.2, 126.6, 124.8, 73.6, 31.2, 18.6.
  • FTIR: Strong absorption at 3371 cm⁻¹ (O–H stretch) and 1478–758 cm⁻¹ (aromatic C–C and ester C=O stretches) .

Its α,β-unsaturated system and ester functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-[(E)-prop-1-enyl]benzoate

InChI

InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-8H,1-2H3/b6-3+

InChI Key

HTZLNWFVVAMGIA-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1C(=O)OC

Canonical SMILES

CC=CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-2-(prop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of (E)-2-(prop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(prop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

Methyl (E)-2-(prop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl (E)-2-(prop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The prop-1-en-1-yl substituent can also participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent(s) Molecular Formula Key Functional Groups Applications/Synthesis
Methyl (E)-2-(prop-1-en-1-yl)benzoate Propenyl (ortho) C₁₁H₁₂O₂ Ester, α,β-unsaturated alkene Intermediate for alcohols (e.g., E-1t) via Grignard reactions
Methyl (E/Z)-2-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (E/Z-3u) Trifluoromethyl, methoxycarbonyl (ortho) C₁₃H₁₁F₃O₄ Ester, trifluoromethyl, α,β-unsaturated alkene Organometallic applications; synthesized via Pd-catalyzed coupling (78/22 E/Z ratio)
Methyl (E/Z)-4-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (E/Z-3j) Trifluoromethyl, methoxycarbonyl (para) C₁₃H₁₁F₃O₄ Ester, trifluoromethyl, α,β-unsaturated alkene High-resolution MS confirmed (m/z 288.0852 [M+H]⁺); IR: 1724 cm⁻¹ (ester C=O)
Methyl (E)-4-(3-aminoprop-1-en-1-yl)benzoate Amino-propenyl (para) C₁₁H₁₃NO₂ Ester, amino, α,β-unsaturated alkene Potential pharmaceutical intermediate; synthesized via amine coupling
Bensulfuron-methyl (herbicide) Sulfonylurea, pyrimidinyl (ortho) C₁₆H₁₈N₄O₇S Sulfonylurea, pyrimidine, ester Herbicide; inhibits acetolactate synthase

Reactivity and Physicochemical Properties

  • Electronic Effects: The trifluoromethyl group in E/Z-3u and E/Z-3j introduces strong electron-withdrawing effects, enhancing electrophilicity of the α,β-unsaturated system compared to the parent compound . The amino group in methyl (E)-4-(3-aminoprop-1-en-1-yl)benzoate increases nucleophilicity, enabling further derivatization (e.g., amidation) .
  • Stereochemical Stability :
    • The (E)-configuration in this compound is stabilized by conjugation with the aromatic ring, whereas trifluoromethyl analogs (E/Z-3u) exhibit lower stereochemical purity (78:22 E/Z ratio) due to steric and electronic factors .
  • Solubility and Bioactivity: Trifluoromethyl derivatives (e.g., E/Z-3j) display increased lipophilicity (logP ~2.5) compared to non-fluorinated analogs, enhancing membrane permeability in agrochemical applications . Sulfonylurea derivatives (e.g., bensulfuron-methyl) exhibit herbicidal activity due to their ability to bind plant enzyme active sites .

Key Research Findings

  • Trifluoromethyl analogs exhibit enhanced stability under physiological conditions, making them candidates for prolonged-action pharmaceuticals .
  • Crystallographic Data :
    • XRD analysis of diazene derivatives confirms Z-configuration and planar molecular geometry, critical for interaction with biological targets .

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